molecular formula C25H23FN4O2S B2526152 2-((2-fluorobenzyl)thio)-8,8-dimethyl-5-(pyridin-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537045-13-9

2-((2-fluorobenzyl)thio)-8,8-dimethyl-5-(pyridin-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2526152
CAS No.: 537045-13-9
M. Wt: 462.54
InChI Key: QQIYVVLYPONNOS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several interesting features, including a pyrimido[4,5-b]quinoline core, a fluorobenzylthio substituent, and a pyridin-2-yl group. These features suggest that it might have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the presence of multiple rings and functional groups. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of its structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzylthio group might increase its lipophilicity, which could affect its solubility and distribution in the body .

Scientific Research Applications

Synthesis Techniques and Derivatives

  • A study by Hovsepyan et al. (2018) demonstrates the synthesis of new pyrimido[4,5-b]quinoline derivatives, showcasing a method for creating analogs of these compounds for biological screening (Hovsepyan et al., 2018).
  • Mastalir et al. (2016) describe a sustainable synthesis approach for substituted quinolines and pyrimidines, highlighting the environmental and practical benefits of this method (Mastalir et al., 2016).
  • Diab et al. (2021) present the synthesis of bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones) linked to various cores, contributing to the diversity of these compounds (Diab et al., 2021).

Biological Screening and Potential Applications

  • Ragheb et al. (2022) explore DNA photocleavage and binding studies with bis(pyrimido[4,5-b]quinoline-4,6-diones), indicating potential applications in DNA research and therapeutics (Ragheb et al., 2022).
  • The study by Ismaili et al. (2008) evaluates the antioxidant properties of hexahydropyrimido[5,4-c]quinoline derivatives, suggesting their use in combating oxidative stress (Ismaili et al., 2008).

Chemical Analysis and Detection

  • Wang et al. (2012) describe a reaction-based fluorescent probe using pyridine moieties for the selective detection of thiophenols, underlining the analytical applications of these compounds (Wang et al., 2012).

Antimicrobial and Anticancer Potential

  • A study by Ghorab et al. (2015) highlights the anticancer and radiosensitizing potential of novel sulfonamides with quinoline and pyrimidoquinoline groups, pointing towards their use in cancer treatment (Ghorab et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and the conditions under which it’s used or stored .

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, investigating its reactivity, and studying its potential uses .

Properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-8,8-dimethyl-5-pyridin-2-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O2S/c1-25(2)11-17-19(18(31)12-25)20(16-9-5-6-10-27-16)21-22(28-17)29-24(30-23(21)32)33-13-14-7-3-4-8-15(14)26/h3-10,20H,11-13H2,1-2H3,(H2,28,29,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIYVVLYPONNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4F)C5=CC=CC=N5)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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